molecular formula C22H44ClN3O5 B14899026 (3R,4S,5S)-4-((S)-2-((S)-2-(Dimethylamino)-3-methylbutanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoic acid hydrochloride

(3R,4S,5S)-4-((S)-2-((S)-2-(Dimethylamino)-3-methylbutanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoic acid hydrochloride

Cat. No.: B14899026
M. Wt: 466.1 g/mol
InChI Key: AVBKKGRYDCXYQF-NKPYJPHDSA-N
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Description

(3R,4S,5S)-4-((S)-2-((S)-2-(Dimethylamino)-3-methylbutanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoic acid hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5S)-4-((S)-2-((S)-2-(Dimethylamino)-3-methylbutanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoic acid hydrochloride typically involves multiple steps, including the formation of amide bonds and the introduction of dimethylamino groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5S)-4-((S)-2-((S)-2-(Dimethylamino)-3-methylbutanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3R,4S,5S)-4-((S)-2-((S)-2-(Dimethylamino)-3-methylbutanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and protein folding.

    Medicine: It has potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S,5S)-4-((S)-2-((S)-2-(Dimethylamino)-3-methylbutanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and peptides with comparable structures and functional groups.

Uniqueness

What sets (3R,4S,5S)-4-((S)-2-((S)-2-(Dimethylamino)-3-methylbutanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoic acid hydrochloride apart is its specific stereochemistry and the presence of multiple functional groups, which confer unique chemical and biological properties.

This detailed overview highlights the significance of this compound in various scientific domains

Properties

Molecular Formula

C22H44ClN3O5

Molecular Weight

466.1 g/mol

IUPAC Name

(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoic acid;hydrochloride

InChI

InChI=1S/C22H43N3O5.ClH/c1-11-15(6)20(16(30-10)12-17(26)27)25(9)22(29)18(13(2)3)23-21(28)19(14(4)5)24(7)8;/h13-16,18-20H,11-12H2,1-10H3,(H,23,28)(H,26,27);1H/t15-,16+,18-,19-,20-;/m0./s1

InChI Key

AVBKKGRYDCXYQF-NKPYJPHDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C.Cl

Canonical SMILES

CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C.Cl

Origin of Product

United States

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